Ethylamine, 2-(2-propynylthio)-

Description

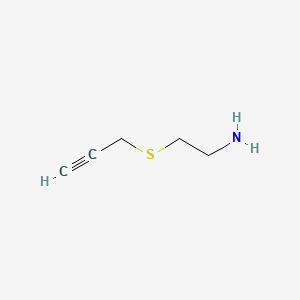

Structure

2D Structure

3D Structure

Properties

CAS No. |

75606-28-9 |

|---|---|

Molecular Formula |

C5H9NS |

Molecular Weight |

115.20 g/mol |

IUPAC Name |

2-prop-2-ynylsulfanylethanamine |

InChI |

InChI=1S/C5H9NS/c1-2-4-7-5-3-6/h1H,3-6H2 |

InChI Key |

JXNNUSBDVAUZFU-UHFFFAOYSA-N |

Canonical SMILES |

C#CCSCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Propynylthio)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-propynylthio)ethylamine, a valuable bifunctional molecule for applications in medicinal chemistry and materials science. Due to its terminal alkyne and primary amine functionalities, this compound serves as a versatile building block for the introduction of a propargyl group, enabling further modifications via click chemistry or other alkyne-specific reactions.

Synthesis of 2-(2-Propynylthio)ethylamine

The synthesis of 2-(2-propynylthio)ethylamine can be achieved through the nucleophilic substitution of a suitable halo-propyne with 2-aminoethanethiol. A common and efficient method involves the S-alkylation of 2-aminoethanethiol hydrochloride with propargyl bromide in the presence of a base. An alternative route employing a Boc-protected amino group can also be utilized to avoid potential side reactions.

Experimental Protocol: Direct S-Alkylation

This protocol outlines the direct S-alkylation of 2-aminoethanethiol.

Materials:

-

2-Aminoethanethiol hydrochloride

-

Propargyl bromide (80% solution in toluene)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-aminoethanethiol hydrochloride in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide in methanol to the flask.

-

Add propargyl bromide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Synthetic Workflow

Caption: Synthetic workflow for 2-(2-propynylthio)ethylamine.

Characterization Data (Predicted)

Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₉NS |

| Molecular Weight | 115.20 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in common organic solvents (DCM, MeOH, DMSO) |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.85 | t | 2H | -S-CH₂ -CH₂-NH₂ |

| ~ 2.75 | t | 2H | -S-CH₂-CH₂ -NH₂ |

| ~ 3.20 | d | 2H | ≡C-CH₂ -S- |

| ~ 2.20 | t | 1H | ≡C -H |

| ~ 1.50 | br s | 2H | -NH₂ |

2.2.2. ¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 80.0 | ≡C -H |

| ~ 70.0 | ≡C -H |

| ~ 41.0 | -S-CH₂-CH₂ -NH₂ |

| ~ 35.0 | -S-CH₂ -CH₂-NH₂ |

| ~ 20.0 | ≡C-CH₂ -S- |

2.2.3. IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 | C-H stretch (alkyne) |

| ~ 3350-3250 | N-H stretch (primary amine) |

| ~ 2120 | C≡C stretch (alkyne) |

| ~ 1600 | N-H bend (primary amine) |

| ~ 1420 | CH₂ bend |

2.2.4. Mass Spectrometry (Predicted)

| m/z | Assignment |

| 116.0534 | [M+H]⁺ |

| 115.0456 | [M]⁺ |

Logical Relationship in Synthesis

The synthesis of 2-(2-propynylthio)ethylamine is based on a fundamental nucleophilic substitution reaction. The logical flow of this synthesis is depicted below.

Caption: Logical relationship in the synthesis of 2-(2-propynylthio)ethylamine.

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of 2-(2-propynylthio)ethylamine. The proposed synthetic protocol is robust and relies on readily available starting materials. The predicted characterization data offers a reliable reference for researchers working with this compound. The versatility of 2-(2-propynylthio)ethylamine as a synthetic intermediate makes it a valuable asset in the fields of medicinal chemistry and drug development.

References

Technical Guide: Physicochemical Properties of 2-(2-propynylthio)ethylamine

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physicochemical properties of the chemical compound 2-(2-propynylthio)ethylamine. Due to the limited publicly available data, this guide focuses on its chemical characteristics, synthesis, and structural properties. Information regarding its biological activity and related signaling pathways is not available in the current scientific literature.

Core Physicochemical Data

The quantitative data available for 2-(2-propynylthio)ethylamine is summarized in the table below. It is important to note that some of these values are estimated or calculated and have not been experimentally verified in published literature.

| Property | Value | Source |

| Molecular Formula | C₅H₉NS | Vulcanchem |

| Molecular Weight | 115.20 g/mol | Vulcanchem |

| Boiling Point | 180–190°C (estimated) | Vulcanchem |

| LogP | 1.2 (calculated) | Vulcanchem |

| Solubility | Miscible in water, methanol, ethanol. Limited solubility in hexane (<5 mg/mL). | Vulcanchem |

| Hydrogen Bond Donors | 1 | Vulcanchem |

| Hydrogen Bond Acceptors | 2 | Vulcanchem |

| Rotatable Bonds | 4 | Vulcanchem |

| Topological Polar Surface Area | 52.0 Ų (estimated) | Vulcanchem |

Synthesis and Experimental Protocols

The synthesis of 2-(2-propynylthio)ethylamine can be achieved through several routes. The following are detailed methodologies for two primary synthesis pathways.

Thiol-Ene Reaction

This method involves the nucleophilic substitution of a leaving group on an ethylamine derivative by propargylthiol.

Reactants:

-

2-Chloroethylamine hydrochloride

-

Propargylthiol (HC≡C-CH₂-SH)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Protocol:

-

Dissolve 2-chloroethylamine hydrochloride and propargylthiol in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (K₂CO₃), to the reaction mixture to facilitate the deprotonation of the thiol.

-

Heat the mixture to approximately 60°C.

-

The reaction proceeds via an SN2 mechanism, where the thiolate ion displaces the chloride from the ethylamine backbone.

-

Upon completion of the reaction, the product can be isolated and purified using standard laboratory techniques such as extraction and distillation.

This method is reported to have a yield of 72–85% with a purity of ≥95%.

Michael Addition

This alternative route utilizes a radical-initiated reaction.

Reactants:

-

Ethylenediamine

-

Propargyl disulfide

-

Azobisisobutyronitrile (AIBN)

Protocol:

-

Combine ethylenediamine and propargyl disulfide in a suitable reaction vessel.

-

Introduce a radical initiator, such as azobisisobutyronitrile (AIBN), to the mixture.

-

Conduct the reaction under an inert nitrogen atmosphere to prevent unwanted side reactions.

-

The reaction mechanism involves the radical addition of the thiol to the propargyl group.

-

Following the reaction, the desired product, 2-(2-propynylthio)ethylamine, is isolated and purified.

The Michael Addition route is reported to yield the product in the range of 65–78% with a purity of 90%.

Synthesis Workflow Diagram

The following diagram illustrates the Thiol-Ene reaction pathway for the synthesis of 2-(2-propynylthio)ethylamine.

Caption: Thiol-Ene Synthesis of 2-(2-propynylthio)ethylamine.

Biological Activity and Signaling Pathways

A thorough search of publicly available scientific literature and patent databases did not yield any information on the biological activity, mechanism of action, or associated signaling pathways for 2-(2-propynylthio)ethylamine. Therefore, a diagram for signaling pathways cannot be provided at this time, as any such representation would be purely speculative and without a scientific basis.

Spectroscopic Data

Limited spectroscopic data has been reported for this compound.

-

Infrared (IR) Spectroscopy (cm⁻¹):

-

N-H stretch: 3350–3250 (amine)

-

C≡C stretch: 2100 (alkyne)

-

C-S stretch: 670–590

-

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (CDCl₃, δ ppm):

-

1.6 (t, 2H, CH₂NH₂)

-

2.4 (m, 2H, SCH₂)

-

2.8 (t, 1H, C≡CH)

-

This technical guide provides a summary of the currently available information on the physicochemical properties of 2-(2-propynylthio)ethylamine. Further experimental studies are required to fully characterize this compound, particularly in the context of its biological activity.

Spectroscopic Data Analysis of 2-(2-Propynylthio)ethylamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for the compound 2-(2-propynylthio)ethylamine, also known as 2-(prop-2-yn-1-ylthio)ethan-1-amine. A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this specific molecule has been conducted.

Data Availability:

Despite a thorough search for primary spectroscopic data, no specific NMR, IR, or MS spectra for 2-(2-propynylthio)ethylamine could be located in publicly accessible databases. The available information is limited to data for structurally related, but distinct, compounds. These related compounds include:

-

2-(Propan-2-yloxy)ethan-1-amine

-

2-(2-(2-Propynyloxy)ethoxy)ethylamine

-

2-(Ethylthio)ethylamine

-

Prop-2-en-1-yl ethanimidothioate

Due to the absence of direct experimental data for the target compound, a detailed summary of its quantitative spectroscopic characteristics and the corresponding experimental protocols cannot be provided at this time.

Methodology for Spectroscopic Analysis:

While specific protocols for 2-(2-propynylthio)ethylamine are unavailable, a general workflow for the spectroscopic analysis of a novel compound of this nature would typically involve the following steps. This workflow is presented as a logical relationship diagram.

Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical compound.

Future Research:

The synthesis and subsequent spectroscopic characterization of 2-(2-propynylthio)ethylamine would be a valuable contribution to the chemical and pharmaceutical sciences. Should this data become publicly available, a comprehensive technical guide with detailed data tables and experimental protocols will be generated.

Technical Guide: A Comprehensive Overview of Ethylamine, 2-(2-propynylthio)-

CAS Number: 75606-28-9

This technical guide provides an in-depth overview of Ethylamine, 2-(2-propynylthio)-, a bifunctional molecule with potential applications in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a summary of its chemical properties, synthesis, and potential applications based on its structural features.

Chemical Identity and Properties

Ethylamine, 2-(2-propynylthio)- is systematically known as 2-(prop-2-yn-1-ylthio)ethan-1-amine. Its chemical structure incorporates a primary ethylamine group, a thioether linkage, and a terminal alkyne, making it a versatile building block in organic synthesis.

Table 1: Physicochemical and Molecular Properties

| Property | Value | Source |

| CAS Number | 75606-28-9 | Vulcanchem[1] |

| IUPAC Name | 2-(prop-2-yn-1-ylthio)ethan-1-amine | Vulcanchem[1] |

| Molecular Formula | C₅H₉NS | Vulcanchem[1] |

| Molecular Weight | 115.20 g/mol | Vulcanchem[1] |

| Boiling Point | 180–190°C (estimated) | Vulcanchem[1] |

| Solubility | Miscible in polar solvents (water, methanol, ethanol); Limited solubility in nonpolar solvents (e.g., hexane <5 mg/mL) | Vulcanchem[1] |

| LogP | 1.2 (calculated) | Vulcanchem[1] |

| Hydrogen Bond Donors | 1 (NH₂) | Vulcanchem[1] |

| Hydrogen Bond Acceptors | 2 (N, S) | Vulcanchem[1] |

| Rotatable Bonds | 4 | Vulcanchem[1] |

Synthesis and Manufacturing

The synthesis of Ethylamine, 2-(2-propynylthio)- can be achieved through several routes, with nucleophilic substitution and Michael addition being two prominent methods.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution (Thiol-Ene Reaction)

This method involves the S-alkylation of propargylthiol with a 2-haloethylamine derivative.

-

Reactants : 2-Chloroethylamine hydrochloride and Propargylthiol (HC≡C-CH₂-SH).[1]

-

Reagents and Conditions : A base, such as potassium carbonate (K₂CO₃), is used to deprotonate the thiol, forming a thiolate nucleophile. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature, for instance, 60°C.[1]

-

Mechanism : The reaction proceeds via an S(_N)2 mechanism, where the propargylthiolate ion displaces the chloride from 2-chloroethylamine to form the thioether linkage.[1]

-

Work-up and Purification : After the reaction is complete, a standard aqueous work-up is performed to remove inorganic salts and the solvent. The crude product is then purified, typically by distillation under reduced pressure or column chromatography, to yield the final product with high purity.

Protocol 2: Synthesis via Michael Addition

An alternative approach involves the addition of an amine to a suitable Michael acceptor.

-

Reactants : Ethylenediamine and Propargyl disulfide.[1]

-

Reagents and Conditions : This reaction is initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN), under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.[1]

-

Mechanism : The reaction likely proceeds through a radical-mediated addition mechanism, where the ethylenediamine adds across the disulfide bond of the propargyl disulfide.

-

Work-up and Purification : Similar to the nucleophilic substitution method, the reaction mixture is worked up to remove any unreacted starting materials and byproducts. Purification of the final product is typically achieved through distillation or chromatography.

Synthesis Yield and Purity

The choice of synthetic route can impact the overall yield and purity of the final product. The following table summarizes a comparison of the two described methods.

Table 2: Comparison of Synthetic Routes

| Synthetic Method | Yield (%) | Purity (%) |

| Nucleophilic Substitution | 72–85 | ≥95 |

| Michael Addition | 65–78 | 90 |

Potential Applications in Research and Drug Development

While specific biological activities for Ethylamine, 2-(2-propynylthio)- are not extensively documented in publicly available literature, its unique structural features suggest several potential applications, particularly in the realm of drug development and chemical biology.

-

Primary Amine : The primary amine group serves as a versatile handle for further functionalization. It can be readily acylated, alkylated, or used in reductive amination to attach the molecule to other scaffolds or pharmacophores.[1]

-

Thioether Linkage : The thioether bond offers greater stability against oxidation compared to an ether linkage, which can be advantageous for metabolic stability in drug candidates. It also allows for potential oxidation to sulfoxides or sulfones, which can be explored to modulate the compound's physicochemical properties and biological activity.[1]

-

Terminal Alkyne : The terminal alkyne is arguably the most significant functional group for applications in drug development. It is a key participant in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent ligation of the molecule to other molecules containing an azide group, such as proteins, nucleic acids, or other small molecules, to create complex bioconjugates or drug candidates.[1]

Mandatory Visualizations

Synthetic Pathways

The following diagram illustrates the two primary synthetic routes for Ethylamine, 2-(2-propynylthio)-.

Caption: Synthetic routes to Ethylamine, 2-(2-propynylthio)-.

Application in Click Chemistry

The terminal alkyne functionality allows for participation in click chemistry, as depicted in the following logical workflow.

Caption: Utility in Copper-Catalyzed Azide-Alkyne Cycloaddition.

Conclusion

Ethylamine, 2-(2-propynylthio)- is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its trifunctional nature, combining a primary amine, a stable thioether linkage, and a reactive terminal alkyne, offers a range of possibilities for the construction of more complex molecules. While detailed studies on its biological activity are limited, its utility in established synthetic methodologies like click chemistry makes it a compound of interest for researchers in drug development and related fields. Further investigation into the biological properties of this and related compounds is warranted to fully explore their potential.

References

commercial availability of 2-(2-propynylthio)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-propynylthio)ethylamine, a specialty chemical with potential applications in pharmaceutical research and development. Due to its limited commercial availability, this guide also outlines pathways for its acquisition through custom synthesis and provides a representative synthetic protocol based on established chemical principles.

Commercial Availability

Direct commercial availability of 2-(2-propynylthio)ethylamine (CAS No. 15214-83-2) is limited. Researchers seeking to acquire this compound have two primary options:

-

Direct Sourcing: A limited number of specialized chemical suppliers may list this compound. One such potential supplier is UkrOrgSynthesis Ltd[1]. It is recommended to contact them directly to confirm availability, purity, and lead times.

Physicochemical Data

While specific experimental data for 2-(2-propynylthio)ethylamine is not widely published, its basic properties can be calculated based on its structure.

| Property | Value | Source |

| Molecular Formula | C₅H₉NS | Calculated |

| Molecular Weight | 115.20 g/mol | Calculated |

| CAS Number | 15214-83-2 | Assigned |

Representative Synthetic Protocol

The following is a representative, two-step experimental protocol for the synthesis of 2-(2-propynylthio)ethylamine. This protocol is based on general and well-established reactions for the synthesis of similar thioethers and amines.

Step 1: Synthesis of S-(prop-2-yn-1-yl) ethanethioate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve potassium thioacetate (1.1 equivalents) in anhydrous acetone.

-

Addition of Propargyl Bromide: Cool the solution to 0°C in an ice bath. Add propargyl bromide (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the potassium bromide precipitate. Concentrate the filtrate under reduced pressure to obtain the crude S-(prop-2-yn-1-yl) ethanethioate.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 2-(2-propynylthio)ethylamine

-

Reaction Setup: In a round-bottom flask, dissolve the purified S-(prop-2-yn-1-yl) ethanethioate (1.0 equivalent) in a suitable solvent such as methanol.

-

Hydrolysis and Amination: Add a solution of aqueous ammonia (excess, e.g., 10 equivalents) to the flask.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

Extraction: Dissolve the residue in water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude 2-(2-propynylthio)ethylamine by vacuum distillation or column chromatography.

Proposed Experimental Workflow for Characterization

For a novel or newly synthesized compound like 2-(2-propynylthio)ethylamine, a systematic workflow is essential to characterize its properties and potential biological activity.

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of 2-(2-propynylthio)ethylamine.

Potential Signaling Pathway Interaction (Hypothetical)

Given the structural motifs present in 2-(2-propynylthio)ethylamine (a primary amine and a propargyl group), it could hypothetically be investigated for its role in pathways involving monoamine oxidases (MAOs) or as a building block for more complex molecules that target specific signaling cascades. The propargyl group is a known feature in some MAO inhibitors.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of a propargyl-containing compound as a MAO inhibitor.

References

The Pivotal Role of the Ethylamine Group in Molecular Interactions: A Technical Guide for Researchers

Introduction

The ethylamine group (CH₃CH₂NH₂), a primary aliphatic amine, is a fundamental functional group in organic chemistry and plays a critical role in a vast array of molecular interactions.[1] Its unique combination of a nucleophilic nitrogen atom, a flexible ethyl chain, and the ability to engage in multiple non-covalent interactions makes it a key pharmacophore in numerous biologically active compounds, including neurotransmitters and pharmaceuticals.[2][3][4] This technical guide provides an in-depth analysis of the ethylamine group's core physicochemical properties, the types of molecular interactions it governs, its significance in drug design and biological systems, and the experimental protocols used to study these interactions.

Core Physicochemical Properties

The behavior of the ethylamine group in molecular interactions is dictated by its inherent structural and electronic properties. The presence of a nitrogen atom with a lone pair of electrons and its attachment to an ethyl group gives rise to its characteristic polarity, basicity, and geometry.[2][5]

1.1. Polarity, Dipole Moment, and Geometry

Ethylamine is a polar molecule.[5] This polarity arises from the significant difference in electronegativity between the nitrogen atom (3.04 on the Pauling scale), carbon (2.55), and hydrogen (2.20).[5] The nitrogen atom pulls electron density away from the adjacent carbon and hydrogen atoms, creating a partial negative charge (δ-) on the nitrogen and partial positive charges (δ+) on the hydrogens of the amine group and, to a lesser extent, the ethyl backbone. This charge separation results in a significant dipole moment.

The molecular geometry further contributes to its polarity. The carbon atoms in the ethyl group have a tetrahedral geometry, while the amino group (-NH₂) adopts a trigonal pyramidal shape due to the steric influence of the nitrogen's lone pair of electrons.[5] This overall asymmetrical structure ensures that the individual bond dipoles do not cancel out, leading to a net molecular dipole moment.[5]

1.2. Basicity and Protonation

The lone pair of electrons on the nitrogen atom makes the ethylamine group a weak base, capable of accepting a proton (H⁺).[2][6] In aqueous solutions or physiological environments, it exists in equilibrium with its protonated form, the ethylammonium cation (CH₃CH₂NH₃⁺). This acid-base reactivity is a cornerstone of its function in biological systems, as the charged state is crucial for forming strong electrostatic interactions.

Table 1: Physicochemical Properties of Ethylamine

| Property | Value | Reference |

| Chemical Formula | C₂H₇N | [1][7] |

| Molecular Weight | 45.085 g/mol | [1][2][7] |

| Boiling Point | 16.6 °C (61.9 °F) | [1][8] |

| Melting Point | -81 °C (-114 °F) | [1][8] |

| pKa (of conjugate acid) | 10.8 | [7] |

| Solubility in Water | Miscible | [6][7][9] |

Key Molecular Interactions

The ethylamine moiety can participate in a diverse range of non-covalent interactions, which are fundamental to molecular recognition, ligand-receptor binding, and the stabilization of macromolecular structures.

2.1. Hydrogen Bonding

Hydrogen bonding is a critical interaction for the ethylamine group.[10] The amine group can act as both a hydrogen bond donor , using the two hydrogen atoms attached to the nitrogen, and a hydrogen bond acceptor , using the lone pair of electrons on the nitrogen atom.[9][11] This dual capability allows it to form robust networks of hydrogen bonds with water, explaining its high miscibility, and with polar residues (e.g., serine, threonine, aspartate) in protein binding pockets.[9][12] While nitrogen-based hydrogen bonds are vital, they are generally weaker than those involving oxygen.[13] For instance, the boiling point of ethanol (78 °C) is significantly higher than that of ethylamine (17 °C), despite their similar molecular weights, highlighting the stronger hydrogen bonding conferred by the hydroxyl group.[13]

2.2. Electrostatic (Ionic) Interactions

Upon protonation in an acidic or physiological environment, the ethylamine group becomes the positively charged ethylammonium cation. This charge enables it to form powerful, long-range electrostatic interactions, often called salt bridges or ionic bonds, with negatively charged functional groups like the carboxylates found in aspartic acid and glutamic acid residues of proteins. These interactions are highly significant for anchoring ligands into receptor binding sites.

2.3. Cation-π Interactions

A more nuanced but powerful electrostatic interaction is the cation-π interaction.[14] This occurs between the positively charged ethylammonium ion and the electron-rich face of an aromatic ring system (e.g., the side chains of phenylalanine, tyrosine, and tryptophan).[15][16] The π-electron cloud of the aromatic ring creates a region of negative electrostatic potential that favorably interacts with the cation.[16] This interaction is crucial in the binding of many neurotransmitters and drugs to their receptors, including the binding of acetylcholine to the nicotinic acetylcholine receptor.[14][16]

2.4. Van der Waals Forces

The ethyl portion of the group contributes to binding through weaker, short-range van der Waals forces, specifically London dispersion forces.[17][18] These transient dipole-induced dipole interactions occur between the nonpolar ethyl chain and hydrophobic pockets within a receptor. While individually weak, the cumulative effect of these interactions can significantly contribute to the overall binding affinity and specificity of a molecule.[18]

Caption: Molecular interactions involving the ethylamine group.

Table 2: Typical Energies of Molecular Interactions

| Interaction Type | Typical Energy (kJ/mol) | Characteristics |

| Van der Waals Forces | 0.4 - 4 | Short-range, non-directional |

| Hydrogen Bond | 12 - 30 | Directional, medium-range |

| Cation-π Interaction | 5 - 80 | Strong, non-covalent, directional |

| Electrostatic (Ionic) | 20 - 100 | Strong, long-range, non-directional |

Role in Drug Development and Biological Systems

The ethylamine group is a cornerstone of neuropharmacology. It forms the backbone of the phenethylamine class of compounds, which includes a wide range of endogenous neurotransmitters, hormones, and psychoactive drugs.[3]

3.1. Neurotransmitter Signaling

Dopamine, norepinephrine, and epinephrine are all catecholamines built upon a phenethylamine scaffold.[19] The ethylamine side chain is essential for their function. The protonated amine group forms critical ionic and hydrogen bonds with residues in the binding sites of their respective receptors (e.g., dopamine receptors D1-D5).[20][21] For instance, in dopamine-receptor interactions, electrostatic interactions between the protonated ammonium group and negative phosphate groups, along with hydrogen bonding, stabilize the complex.[21] These interactions trigger conformational changes in the receptor, initiating downstream signaling cascades that regulate mood, motivation, and motor control.

Caption: Simplified dopamine signaling pathway.

3.2. Structure-Activity Relationships in Drug Design

The ethylamine moiety is a frequent target for modification in drug design to modulate potency, selectivity, and pharmacokinetic properties.

-

N-Alkylation: Adding alkyl groups to the nitrogen can alter a drug's selectivity for different receptor subtypes. For example, studies on dopamine receptor ligands show that modifying the N-substituents can significantly impact D1 vs. D2 receptor affinity.[20][22]

-

Agonists vs. Antagonists: The precise positioning and interaction of the ethylamine group within a receptor binding site can determine whether a drug acts as an agonist (activating the receptor) or an antagonist (blocking it).[23]

Many classes of drugs, including stimulants (amphetamine), antidepressants (venlafaxine), and hallucinogens, contain the ethylamine or phenethylamine core, underscoring its versatility in modulating central nervous system activity.[3][4][24]

Experimental Protocols for Studying Interactions

A variety of experimental and computational techniques are employed to characterize the interactions of the ethylamine group.

4.1. Spectroscopic Methods

-

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of molecules. Changes in the N-H stretching frequencies upon binding can provide direct evidence of hydrogen bond formation and strength.[25][26]

-

Soft X-ray Spectroscopy: Techniques like N K-edge absorption spectroscopy can be used to study the unoccupied molecular orbitals and provide detailed information on the hydrogen bonding environment of the amine group in different solvents or states.[11]

4.2. Radioligand Binding Assays

This is a standard pharmacological method to quantify the affinity of a ligand for a receptor. The protocol involves incubating a biological sample (e.g., homogenates of rat striatum containing dopamine receptors) with a radiolabeled ligand. A competing, non-labeled drug containing an ethylamine group is then added at various concentrations. The ability of the test drug to displace the radioligand is measured, allowing for the calculation of binding affinity constants (e.g., Ki, IC50).[20]

Caption: Workflow for a radioligand displacement assay.

4.3. Computational Chemistry

Theoretical methods are indispensable for understanding these interactions at an atomic level.

-

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the binding energies of different interaction modes (e.g., hydrogen bonding, cation-π) and to model the geometry of ligand-receptor complexes.[27][28]

-

Molecular Dynamics (MD): MD simulations can model the dynamic behavior of an ethylamine-containing ligand in a solvated receptor binding site over time, providing insights into the stability of key interactions.

Conclusion

The ethylamine group is a deceptively simple yet profoundly important functional group. Its ability to act as a hydrogen bond donor and acceptor, to become protonated and engage in powerful electrostatic and cation-π interactions, and to contribute to van der Waals forces makes it a versatile anchor for molecular recognition. For researchers in chemistry and drug development, a thorough understanding of these interactions is essential for the rational design of novel therapeutics that target amine-recognizing receptors with high affinity and specificity. The continued application of advanced experimental and computational protocols will further illuminate the nuanced roles of this fundamental moiety in chemical and biological systems.

References

- 1. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. safrole.com [safrole.com]

- 3. Phenethylamine - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Page loading... [guidechem.com]

- 6. chemcess.com [chemcess.com]

- 7. Ethylamine - Wikipedia [en.wikipedia.org]

- 8. Ethylamine | 75-04-7 [chemicalbook.com]

- 9. brainly.com [brainly.com]

- 10. Ethylamine dissolves in water due to intermolecular H-bonding.If this is true enter 1, if false enter 0. [vedantu.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Cation–π interaction - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cation-pi interactions involving aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Van der Waals force - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Dopamine - Wikipedia [en.wikipedia.org]

- 20. Structure-activity relationships of N-n-propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dopamine agonist - Wikipedia [en.wikipedia.org]

- 22. Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. researchgate.net [researchgate.net]

- 25. Spectroscopic studies of the molecular interactions in n-ethylamines and 2-nitropropane/n-ethylamine mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Binding energies of ethanol and ethylamine on interstellar water ices: synergy between theory and experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Potential Research Areas for Ethylamine, 2-(2-propynylthio)-: A Technical Guide

This in-depth technical guide explores the potential research avenues for the chemical compound Ethylamine, 2-(2-propynylthio)-. The content is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its structural features, potential biological activities, and applications in medicinal chemistry and chemical biology.

Core Compound Analysis: Ethylamine, 2-(2-propynylthio)-

Ethylamine, 2-(2-propynylthio)- (CAS No. 75606-28-9) is a bifunctional molecule possessing three key functional groups that dictate its potential reactivity and biological interactions: a primary amine (-NH2), a thioether (-S-), and a terminal alkyne (-C≡CH).[1] The interplay of these groups suggests several promising areas of investigation.

Key Structural Features and Their Implications: [1]

-

Primary Ethylamine: This group provides a basic and nucleophilic center, allowing for salt formation and reactions such as acylation and alkylation. It is a common pharmacophore in many biologically active compounds.

-

Thioether Linkage: Compared to an ether linkage, the thioether is more resistant to metabolic cleavage and can participate in oxidation to form sulfoxides and sulfones, which may modulate biological activity.[2] Thioethers are present in a variety of antimicrobial and anticancer agents.[3][4]

-

Terminal Propynyl Group: The propargyl moiety, specifically the terminal alkyne, is a crucial feature. It is a known "warhead" for irreversible enzyme inhibition, particularly for monoamine oxidases.[5][6] Furthermore, the terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction used for bioconjugation.[7][8][9]

Potential Research Area 1: Monoamine Oxidase (MAO) Inhibition

The most prominent potential therapeutic application for a compound with a propargylamine substructure is the irreversible inhibition of monoamine oxidase (MAO). MAO enzymes (MAO-A and MAO-B) are critical in the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a clinically validated strategy for treating Parkinson's disease, and there is growing interest in its role in other neurodegenerative conditions like Alzheimer's disease.[6][10]

Mechanism of Action: Propargylamines act as mechanism-based irreversible inhibitors, or "suicide substrates," of MAO. The enzyme oxidizes the propargylamine, which then forms a highly reactive intermediate that covalently binds to the flavin adenine dinucleotide (FAD) cofactor of the enzyme, rendering it permanently inactive.[5]

Proposed Research:

-

In vitro enzyme inhibition assays: To determine the inhibitory potency (IC50) and selectivity of Ethylamine, 2-(2-propynylthio)- against human MAO-A and MAO-B.

-

Kinetic studies: To confirm the mechanism of inhibition (i.e., irreversible and time-dependent).

-

Structural modifications: To synthesize analogues to explore structure-activity relationships (SAR). For instance, modification of the ethylamine or thioether portion could modulate selectivity and potency.[11]

-

In vivo studies: In animal models of Parkinson's disease to assess neuroprotective effects and impact on neurotransmitter levels.[12]

Data Presentation: Comparative MAO-B Inhibitory Activity

| Compound | MAO-B IC50 (nM) | Selectivity for MAO-B vs. MAO-A | Reference Compound(s) |

| Selegiline (L-deprenyl) | ~10 | >100-fold | Clinically used MAO-B inhibitor |

| Rasagiline | ~5 | >100-fold | Clinically used MAO-B inhibitor |

| N-Methyl-N-(2-pentyl)propargylamine | ~2 | High | Aliphatic propargylamine inhibitor[12] |

| Ethylamine, 2-(2-propynylthio)- | To be determined | To be determined | Hypothetical |

Experimental Protocol: MAO-Glo™ Assay (Promega)

This commercially available assay provides a rapid and sensitive method to determine MAO activity and inhibition.

-

Reagent Preparation: Prepare MAO-A and MAO-B enzymes, the MAO substrate (a luminogenic derivative), and the test compound (Ethylamine, 2-(2-propynylthio)-) in appropriate buffers.

-

Incubation: Add MAO enzyme to a 96-well plate. Add varying concentrations of the test compound and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Add the MAO substrate to each well to initiate the enzymatic reaction. Incubate for a set time (e.g., 60 minutes) at room temperature.

-

Signal Detection: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate a stable glow-type luminescent signal.

-

Data Analysis: Measure luminescence using a plate-reading luminometer. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Signaling Pathway: MAO Inhibition and Dopamine Preservation

Caption: MAO-B inhibition by Ethylamine, 2-(2-propynylthio)- preserves dopamine levels.

Potential Research Area 2: Antimicrobial and Anticancer Activity

The thioether moiety is a structural feature in various compounds exhibiting antimicrobial and anticancer properties.[3][4] Sulfur-containing compounds can exert their effects through multiple mechanisms, including disruption of cellular membranes, inhibition of key enzymes, and generation of reactive oxygen species.

Proposed Research:

-

Antimicrobial Screening: Test the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine its minimum inhibitory concentration (MIC).[13][14][15][16]

-

Anticancer Screening: Evaluate the cytotoxicity of the compound against a panel of human cancer cell lines (e.g., from the NCI-60 panel) to determine its half-maximal inhibitory concentration (IC50).

-

Mechanism of Action Studies: Investigate how the compound exerts its cytotoxic effects, for example, by studying its impact on cell cycle progression, apoptosis induction, or specific signaling pathways.

Data Presentation: Representative Antimicrobial Activity of Sulfur Compounds

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Thiosulfinates | Bacteria & Fungi | Broad range | [14] |

| Dimethyl trisulfide | Bacteria | 200 | [13] |

| Dimethyl trisulfide | Yeasts | 20 | [13] |

| Ethylamine, 2-(2-propynylthio)- | To be determined | To be determined | Hypothetical |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation: Prepare a two-fold serial dilution of Ethylamine, 2-(2-propynylthio)- in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for 18-24 hours).

-

Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: General Screening Cascade

Caption: A general workflow for screening the biological activity of the compound.

Potential Research Area 3: Chemical Probe and Bioconjugation Tool

The terminal alkyne functionality makes Ethylamine, 2-(2-propynylthio)- an ideal candidate for use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[8][9] This reaction is highly efficient, specific, and biocompatible, making it a powerful tool for attaching molecules to each other.

Proposed Research:

-

Bioconjugation: Use the compound to label biomolecules (proteins, nucleic acids, etc.) that have been metabolically or synthetically tagged with an azide group. This can be used for imaging, purification, or functional studies.[17]

-

Development of Targeted Therapies: The primary amine can be used to attach a targeting ligand (e.g., a small molecule that binds to a cancer cell receptor), while the alkyne can be "clicked" to a therapeutic payload or an imaging agent.

-

Material Science: Functionalize surfaces or polymers by clicking the alkyne to an azide-modified material.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.[7][18][19]

-

Reagent Preparation:

-

Azide-containing molecule (e.g., an azide-tagged protein) in a suitable buffer (e.g., PBS).

-

Ethylamine, 2-(2-propynylthio)- (the alkyne) dissolved in a compatible solvent (e.g., DMSO).

-

Copper(II) sulfate (CuSO4) stock solution.

-

Reducing agent stock solution (e.g., sodium ascorbate).

-

Copper-chelating ligand stock solution (e.g., THPTA) to improve efficiency and reduce cytotoxicity.[7]

-

-

Reaction Mixture: In a microcentrifuge tube, combine the azide-containing molecule, the alkyne, the copper ligand, and CuSO4.

-

Initiation: Add the sodium ascorbate to the mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the reaction.

-

Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours). The reaction can be monitored by techniques like LC-MS or SDS-PAGE.

-

Purification: Purify the resulting triazole-linked conjugate using appropriate chromatography techniques (e.g., size exclusion or affinity chromatography).

Logical Relationship: Bifunctional Molecule for Targeted Delivery

References

- 1. Ethylamine, 2-(2-propynylthio)- (75606-28-9) for sale [vulcanchem.com]

- 2. Thioether [chemeurope.com]

- 3. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. broadpharm.com [broadpharm.com]

- 8. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of sulfur compounds derived from cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibacterial and antifungal activity of sulfur-containing compounds from Petiveria alliacea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. jenabioscience.com [jenabioscience.com]

- 19. confluore.com [confluore.com]

theoretical and computational studies of 2-(2-propynylthio)ethylamine

An In-Depth Technical Guide to the Theoretical and Computational Study of 2-(2-propynylthio)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-(2-propynylthio)ethylamine. Given the limited specific literature on this molecule, this document serves as a foundational framework for future research, outlining standard protocols and expected outcomes from a rigorous computational analysis. Such studies are pivotal in elucidating the molecule's structural, electronic, and reactive properties, which are essential for its potential applications in medicinal chemistry and materials science.

Theoretical Framework for Computational Analysis

The investigation of 2-(2-propynylthio)ethylamine would typically employ quantum mechanical calculations to determine its fundamental properties. Density Functional Theory (DFT) is a robust and widely used method for such studies, offering a good balance between accuracy and computational cost.

Key computational approaches would include:

-

Geometric Optimization: To find the most stable three-dimensional conformation of the molecule.

-

Vibrational Frequency Analysis: To confirm the optimized structure as a true energy minimum and to predict its infrared (IR) and Raman spectra.

-

Electronic Structure Analysis: To understand the distribution of electrons and identify regions of reactivity. This includes the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

-

Solvation Modeling: To simulate the behavior of the molecule in a solvent, which is crucial for predicting its properties in a biological environment.

Experimental and Computational Protocols

Geometric Optimization and Vibrational Analysis

Objective: To determine the lowest energy structure of 2-(2-propynylthio)ethylamine and to predict its vibrational spectra.

Protocol:

-

Initial Structure Generation: A 3D model of 2-(2-propynylthio)ethylamine is built using molecular modeling software (e.g., Avogadro, GaussView).

-

Computational Method Selection: Density Functional Theory (DFT) calculations are performed using a functional such as B3LYP, which is known for its reliability in describing organic molecules.

-

Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is employed to provide a good description of the electronic structure, including polarization and diffuse functions for non-covalent interactions.

-

Optimization: The geometry of the molecule is optimized without any symmetry constraints to find the global minimum on the potential energy surface.

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies for IR and Raman spectra prediction.

Electronic Structure and Reactivity Analysis

Objective: To characterize the electronic properties and predict the reactive sites of the molecule.

Protocol:

-

Single-Point Energy Calculation: Using the optimized geometry from the previous step, a single-point energy calculation is performed.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface. This visualizes the charge distribution and helps identify electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge transfer, and hyperconjugative effects.

Illustrative Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that would be expected from the computational studies described above.

Table 1: Illustrative Optimized Geometrical Parameters for 2-(2-propynylthio)ethylamine

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C1-S | 1.85 | |

| S-C2 | 1.82 | |

| C2-C3 | 1.54 | |

| C3-N | 1.47 | |

| C4-C5 | 1.21 | |

| C4-H | 1.07 | |

| Bond Angles (°) | ||

| C1-S-C2 | 101.5 | |

| S-C2-C3 | 112.0 | |

| C2-C3-N | 110.8 | |

| C≡C-H | 178.5 |

Table 2: Illustrative Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Description |

| ν(C≡C) | 2150 | High | C≡C stretch |

| ν(C-H, alkyne) | 3300 | Medium | Alkyne C-H stretch |

| ν(N-H) | 3400 (asym), 3350 (sym) | Medium | N-H stretches |

| δ(CH₂) | 1450 | Medium | CH₂ scissoring |

| ν(C-S) | 700 | Low | C-S stretch |

Table 3: Illustrative Electronic Properties

| Property | Calculated Value |

| HOMO Energy (eV) | -8.5 |

| LUMO Energy (eV) | -0.2 |

| HOMO-LUMO Gap (eV) | 8.3 |

| Dipole Moment (Debye) | 1.5 |

Visualization of Workflows and Concepts

Caption: A generalized workflow for the computational study of a small molecule.

Conclusion

The theoretical and computational approaches outlined in this guide provide a robust framework for the in-depth characterization of 2-(2-propynylthio)ethylamine. By employing these methods, researchers can gain fundamental insights into its structural, vibrational, and electronic properties. This knowledge is invaluable for understanding its potential reactivity and for guiding the design of new molecules with desired functionalities in the fields of drug development and materials science. The illustrative data and workflows presented herein serve as a template for initiating and conducting comprehensive computational research on this and related molecules.

Preliminary Biological Screening of Ethylamine, 2-(2-propynylthio)-: A Technical Guide and Future Outlook

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the preliminary biological screening of the chemical compound Ethylamine, 2-(2-propynylthio)-, with the IUPAC name 2-(prop-2-yn-1-ylsulfanyl)ethanamine and CAS number 75606-28-9. A comprehensive review of publicly available scientific literature reveals a significant lack of direct biological studies on this specific molecule. Consequently, this document provides a detailed analysis based on the biological activities of its key structural motifs: the propargyl group, the thioether linkage, and the 2-aminoethyl moiety. This guide aims to offer a predictive overview of potential biological activities and to propose a strategic framework for the initial biological screening of this compound.

1. Introduction

Ethylamine, 2-(2-propynylthio)- is a small molecule featuring a terminal alkyne (propargyl group), a thioether linkage, and a primary amine. While no direct biological data for this compound is currently available, the well-documented pharmacological activities of these individual structural components suggest that it may possess interesting biological properties. This guide will explore these potential activities by examining evidence from structurally related compounds.

2. Analysis of Structural Motifs and Potential Biological Activities

The structure of Ethylamine, 2-(2-propynylthio)- can be deconstructed into three key pharmacophores, each contributing to a potential biological activity profile.

2.1. The Propargyl Group: Neuroactivity and Enzyme Inhibition

The propargyl (prop-2-yn-1-yl) group is a prominent feature in a number of centrally active compounds. Propargylamines, for instance, are known for their roles in neuroprotective and enzyme-inhibiting drugs.[1][2]

-

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition: Several N-propargyl derivatives have been identified as inhibitors of MAO-A, MAO-B, and cholinesterases, enzymes implicated in the pathology of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[2][3][4] The propargyl group is thought to play a critical role in the binding to the FAD cofactor of the MAO enzyme.[1]

-

Neuroprotective Properties: Propargyl-containing molecules have demonstrated neuroprotective effects, potentially through the modulation of Bcl-2 protein and the prevention of mitochondrial permeability transition.[1]

2.2. The Thioether Linkage: Anticancer and Antimicrobial Potential

Thioethers are integral to a wide range of biologically active compounds, including approved drugs and natural products.[5][6] Their presence can influence a molecule's metabolic stability and pharmacokinetic properties.

-

Anticancer Activity: Numerous thioether-containing heterocyclic compounds have been investigated for their cytotoxic effects against various cancer cell lines.[6] For example, propargyl thioquinolines have shown good antiproliferative activity in vitro.[7]

-

Antimicrobial Activity: Sulfur-containing compounds, including thioethers, have a long history of use as antimicrobial agents.[8] Thiophene derivatives, which contain a sulfur atom within a heterocyclic ring, exhibit a broad spectrum of antibacterial and antifungal activities.[9][10][11][12]

2.3. The 2-Aminoethyl Moiety: A Versatile Pharmacophore

The 2-aminoethyl group is a common structural element in many endogenous and synthetic biologically active molecules. Its primary amine group can participate in hydrogen bonding and ionic interactions with biological targets. Synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated antibacterial activity against Gram-positive bacteria.[13]

3. Data Presentation: Biological Activities of Structurally Related Compounds

The following tables summarize the observed biological activities of compounds containing the key structural motifs of Ethylamine, 2-(2-propynylthio)-.

Table 1: Biological Activities of Propargyl-Containing Compounds

| Compound Class | Biological Activity | Target(s) | Reference(s) |

| N-Propargylamines | Neuroprotection, MAO Inhibition | MAO-A, MAO-B | [1][2] |

| N-Propargylamides | Cholinesterase Inhibition, Antioxidant | AChE, BuChE | [3][4] |

| Propargyl Thioquinolines | Antiproliferative | Cancer Cell Lines | [7] |

Table 2: Biological Activities of Thioether-Containing Compounds

| Compound Class | Biological Activity | Target(s) | Reference(s) |

| Diaryl Thioethers | Anticancer, Antiviral, Antioxidant | Various | [5] |

| Thiophene Derivatives | Antibacterial, Antifungal, Anti-inflammatory | Various | [9][10] |

| Catechol Thioethers | Antioxidant, Cytoprotective | Free Radicals | [14] |

4. Proposed Experimental Protocols for Preliminary Screening

Given the lack of existing data, a tiered screening approach is recommended to elucidate the biological activity of Ethylamine, 2-(2-propynylthio)-.

4.1. General Cytotoxicity Assessment

-

Protocol: A standard MTT or MTS assay can be performed using a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) to determine the general cytotoxicity of the compound.

-

Procedure: Cells are seeded in 96-well plates and incubated with a range of concentrations of the test compound for 48-72 hours. Cell viability is then assessed by adding the MTT/MTS reagent and measuring the absorbance at the appropriate wavelength. IC50 values are calculated from the dose-response curves.

4.2. Monoamine Oxidase (MAO) Inhibition Assay

-

Protocol: A fluorometric assay can be used to measure the inhibition of MAO-A and MAO-B.

-

Procedure: Recombinant human MAO-A or MAO-B is incubated with the test compound at various concentrations. A non-fluorescent substrate (e.g., Amplex Red) and a specific substrate for each enzyme (e.g., p-tyramine for MAO-B) are added. The production of hydrogen peroxide in the oxidative reaction is detected by the fluorescent product, resorufin. The fluorescence is measured, and IC50 values are determined.

4.3. Antimicrobial Susceptibility Testing

-

Protocol: The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of bacteria and fungi.

-

Procedure: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

5. Visualization of Proposed Screening Workflow

The following diagram illustrates a logical workflow for the preliminary biological screening of Ethylamine, 2-(2-propynylthio)-.

Caption: Proposed workflow for the preliminary biological screening of Ethylamine, 2-(2-propynylthio)-.

6. Signaling Pathway Hypothesis

Based on the potential for MAO inhibition, a possible signaling pathway affected by Ethylamine, 2-(2-propynylthio)- could be the modulation of neurotransmitter levels in the central nervous system.

Caption: Hypothetical pathway of MAO inhibition by Ethylamine, 2-(2-propynylthio)-.

While there is a notable absence of direct biological data for Ethylamine, 2-(2-propynylthio)-, a systematic analysis of its structural components provides a rational basis for predicting its potential bioactivities. The presence of the propargyl group suggests a strong potential for neuro-related activities, particularly as an inhibitor of monoamine oxidases. The thioether and aminoethyl moieties point towards possible anticancer and antimicrobial properties.

The proposed screening workflow provides a clear and logical path forward for the initial biological characterization of this compound. Future research should focus on synthesizing and purifying Ethylamine, 2-(2-propynylthio)- and subjecting it to the described primary screening assays. Positive results in any of these assays would warrant further investigation into its mechanism of action, selectivity, and potential as a lead compound for drug discovery. This predictive approach, based on chemical structure, serves as a valuable starting point for unlocking the therapeutic potential of this and other understudied small molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Hydroxy-N-Propargylamide Derivatives of Ferulic Acid: Inhibitors of Cholinesterases and Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New propargyl thioquinolines--synthesis, antiproliferative activity in vitro and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of sulfur compounds derived from cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-Propynylthio)ethylamine from Propargyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Propynylthio)ethylamine, also known as S-propargyl-cysteamine, is a thiol-containing organic molecule featuring a terminal alkyne group. This structural motif makes it a valuable building block in medicinal chemistry and drug development. The propargyl group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the straightforward conjugation to other molecules of interest. Furthermore, its structural similarity to S-propargyl-cysteine (SPRC), a known modulator of endogenous hydrogen sulfide (H₂S) production, suggests potential biological activity. SPRC has been shown to be involved in various signaling pathways, including the IL-6/STAT3, VEGFR2/STAT3, and gp130/STAT3 pathways, and exhibits cardioprotective, anti-inflammatory, and pro-angiogenic effects.[1][2][3] This application note provides a detailed two-step protocol for the synthesis of 2-(2-propynylthio)ethylamine from the readily available starting material, propargyl alcohol.

Synthetic Pathway Overview

The synthesis of 2-(2-propynylthio)ethylamine from propargyl alcohol is a two-step process. The first step involves the activation of the hydroxyl group of propargyl alcohol to a better leaving group, typically by converting it to propargyl bromide. The subsequent step is the S-alkylation of cysteamine with the activated propargyl bromide to yield the desired product.

Figure 1: Synthetic workflow for 2-(2-propynylthio)ethylamine.

Experimental Protocols

Step 1: Synthesis of Propargyl Bromide from Propargyl Alcohol

This protocol is adapted from the reaction of propargyl alcohol with phosphorus tribromide.[4]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| Propargyl alcohol | C₃H₄O | 56.06 | 10.0 g | 0.178 |

| Phosphorus tribromide | PBr₃ | 270.69 | 16.1 g (5.9 mL) | 0.059 |

| Pyridine | C₅H₅N | 79.10 | 1.0 mL | - |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |

Equipment:

-

250 mL three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add propargyl alcohol (10.0 g, 0.178 mol) and pyridine (1.0 mL) in anhydrous diethyl ether (100 mL).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add phosphorus tribromide (16.1 g, 0.059 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Slowly pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate solution with vigorous stirring to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude propargyl bromide can be purified by distillation. Caution: Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

Expected Yield: ~70-80%

Step 2: Synthesis of 2-(2-Propynylthio)ethylamine from Propargyl Bromide and Cysteamine

This protocol is adapted from the synthesis of S-propargyl-cysteine.[5]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| Cysteamine hydrochloride | C₂H₈ClNS | 113.61 | 5.68 g | 0.050 |

| Propargyl bromide (from Step 1) | C₃H₃Br | 118.96 | 5.95 g | 0.050 |

| Sodium hydroxide | NaOH | 40.00 | 4.0 g | 0.100 |

| Methanol | CH₃OH | 32.04 | 100 mL | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Hydrochloric acid (concentrated) | HCl | 36.46 | As needed | - |

Equipment:

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

In a 250 mL round-bottom flask, dissolve cysteamine hydrochloride (5.68 g, 0.050 mol) in methanol (50 mL).

-

In a separate beaker, dissolve sodium hydroxide (4.0 g, 0.100 mol) in methanol (50 mL). Caution: This is an exothermic process.

-

Cool the sodium hydroxide solution in an ice bath and slowly add it to the cysteamine hydrochloride solution with stirring.

-

To this mixture, add a solution of propargyl bromide (5.95 g, 0.050 mol) in a small amount of methanol dropwise at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with concentrated hydrochloric acid to a pH of ~7.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add water (50 mL) and extract with diethyl ether (3 x 50 mL) to remove any unreacted propargyl bromide.

-

Acidify the aqueous layer to pH ~2 with concentrated hydrochloric acid.

-

Wash the acidic aqueous layer with diethyl ether (2 x 30 mL).

-

The aqueous solution containing the hydrochloride salt of the product can be concentrated, or the free base can be obtained by basifying with a suitable base and extracting with an organic solvent. Further purification can be achieved by column chromatography on silica gel.

Expected Yield: ~60-70%

Characterization Data (Predicted)

The following are predicted characterization data based on the structure of 2-(2-propynylthio)ethylamine and data from analogous compounds. Actual experimental data should be obtained for confirmation.

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.25 (s, 2H, -S-CH₂-C≡), 2.85 (t, 2H, -CH₂-NH₂), 2.70 (t, 2H, -S-CH₂-), 2.20 (t, 1H, ≡C-H), 1.50 (br s, 2H, -NH₂). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 80.0 (C≡), 70.0 (≡C-H), 40.0 (-CH₂-NH₂), 35.0 (-S-CH₂-), 20.0 (-S-CH₂-C≡). |

| Mass Spectrometry (ESI+) | m/z: 116.06 [M+H]⁺ |

Potential Applications and Biological Significance

The synthesized 2-(2-propynylthio)ethylamine is a versatile molecule for further chemical modifications, particularly through its terminal alkyne, making it a useful tool in the development of probes and targeted drug delivery systems.

Given its structural similarity to S-propargyl-cysteine (SPRC), it is plausible that 2-(2-propynylthio)ethylamine may act as a hydrogen sulfide (H₂S) donor. H₂S is a gaseous signaling molecule with diverse physiological roles. SPRC has been shown to exert its biological effects through various signaling pathways. For instance, it can inhibit inflammatory hepcidin and alleviate anemia of inflammation by targeting the IL-6/STAT3 pathway.[3] Additionally, SPRC promotes angiogenesis through the activation of the VEGFR2/STAT3 signaling cascade.[2] In the context of doxorubicin-induced cardiotoxicity, SPRC has demonstrated a protective effect by activating the gp130/STAT3 pathway.[1]

Figure 2: Potential involvement in the IL-6/STAT3 signaling pathway.

The potential of 2-(2-propynylthio)ethylamine to modulate these or other cellular signaling pathways makes it an interesting candidate for investigation in various therapeutic areas, including cardiovascular diseases, inflammation, and oncology.

References

- 1. The Pharmacological Effects of S-Propargyl-Cysteine, a Novel Endogenous H2S-Producing Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | S-propargyl-cysteine promotes the stability of atherosclerotic plaque via maintaining vascular muscle contractile phenotype [frontiersin.org]

- 3. S-Propargyl-Cysteine, a Novel Hydrogen Sulfide Donor, Inhibits Inflammatory Hepcidin and Relieves Anemia of Inflammation by Inhibiting IL-6/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethanamine, 2-(ethylthio)- | C4H11NS | CID 148011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Propan-2-yloxy)ethan-1-amine | C5H13NO | CID 533866 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Thioether-Containing Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Topic: Use of "Ethylamine, 2-(2-propynylthio)-" and Related Thioether-Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Ethylamine, 2-(2-propynylthio)-" is not extensively documented in the scientific literature regarding its application in CuAAC. The following application notes and protocols are based on established procedures for similar propargyl-containing molecules and include special considerations for the presence of a thioether linkage.

Application Notes

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency, specificity, and biocompatibility.[1] It enables the covalent ligation of two molecules, one bearing a terminal alkyne and the other an azide, to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction has found widespread use in bioconjugation, drug discovery, and materials science.[2][3]

Molecules such as "Ethylamine, 2-(2-propynylthio)-" contain a terminal alkyne (the 2-propynyl group) making them suitable substrates for CuAAC. The presence of a thioether group introduces unique considerations. Unlike free thiols (R-SH), which can be potent inhibitors of the CuAAC reaction by strongly binding to the copper catalyst or participating in side reactions, thioethers (R-S-R') are generally more compatible.[2][3][4] In fact, some studies suggest that thioethers may act as "soft" ligands for the Cu(I) catalyst, potentially influencing the reaction kinetics.[2][3]

Key Considerations for Thioether-Containing Alkynes:

-

Catalyst Interaction: The sulfur atom in the thioether linkage can potentially coordinate with the copper(I) catalyst. This interaction is generally weaker than that of free thiols and may not inhibit the reaction. However, it could modulate catalyst activity, and optimization of catalyst and ligand concentrations may be necessary.

-

Purity of Reagents: Ensure the alkyne-thioether compound is free from corresponding free thiol impurities, which could negatively impact the reaction.

-

Reaction Conditions: Standard CuAAC conditions are generally applicable. Propargyl compounds are known to be excellent substrates for CuAAC, exhibiting a good balance of reactivity and stability.[5] The reaction is typically performed in a variety of solvents, including aqueous buffers, which is ideal for bioconjugation.[1]

-

Side Reactions: While the primary side reaction of concern in thiol-related click chemistry is the copper-catalyzed azide-alkyne-thiol reaction leading to thiotriazoles, this involves a free thiol.[6] With a thioether, the main side reaction to monitor is the oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by using a reducing agent like sodium ascorbate and a suitable Cu(I)-stabilizing ligand.[2][7]

Experimental Protocols

The following are generalized protocols for performing CuAAC with a thioether-containing alkyne like "Ethylamine, 2-(2-propynylthio)-". Protocol 1 describes a typical small molecule synthesis, while Protocol 2 is adapted for bioconjugation at low concentrations.

Protocol 1: General CuAAC for Small Molecule Synthesis

This protocol is suitable for synthesizing a triazole product from "Ethylamine, 2-(2-propynylthio)-" and an azide-containing small molecule in an organic solvent.

Materials:

-

Ethylamine, 2-(2-propynylthio)- (Alkyne)

-

Azide-containing molecule (e.g., Benzyl Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Solvent (e.g., t-BuOH/H₂O, THF, DMF)

-

Nitrogen or Argon source

Procedure:

-

In a reaction vial, dissolve the alkyne (1.0 eq) and the azide (1.0-1.2 eq) in the chosen solvent.

-

Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen.

-

Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in H₂O).

-

Prepare a fresh stock solution of CuSO₄·5H₂O (e.g., 0.1 M in H₂O).

-

To the stirred reaction mixture, add Sodium Ascorbate (0.1-0.3 eq from stock solution).

-

Add CuSO₄·5H₂O (0.01-0.05 eq from stock solution) to initiate the reaction.

-

Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.

-

Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The product can be purified by column chromatography.

Protocol 2: CuAAC for Bioconjugation in Aqueous Buffer

This protocol is designed for labeling a biomolecule (e.g., a protein or nucleic acid) containing an azide group with an alkyne-thioether probe.

Materials:

-

Azide-modified biomolecule (e.g., protein-N₃)

-

Ethylamine, 2-(2-propynylthio)- (Alkyne probe)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Copper(I)-stabilizing ligand, e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine)

-

Buffer (e.g., phosphate buffer, pH 7.0-7.5)

-

Aminoguanidine (optional, to scavenge reactive oxygen species)

Procedure:

-

Prepare a stock solution of the alkyne probe in a compatible solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the azide-modified biomolecule in the reaction buffer.

-